4-(Morpholinomethyl)phenylboronic acid
Overview
Description
4-(Morpholinomethyl)phenylboronic acid is a chemical compound with the empirical formula C11H16BNO3 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic esters, such as 4-(Morpholinomethyl)phenylboronic acid, has been studied extensively. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is significant in the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular weight of 4-(Morpholinomethyl)phenylboronic acid is 221.06 g/mol . The SMILES string representation of its structure is OB(O)c1ccc(CN2CCOCC2)cc1 .Chemical Reactions Analysis
Boronic esters, including 4-(Morpholinomethyl)phenylboronic acid, are valuable building blocks in organic synthesis. They are used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . Protodeboronation of these esters has been achieved using a radical approach .Physical And Chemical Properties Analysis
4-(Morpholinomethyl)phenylboronic acid is a solid substance . Its empirical formula is C11H16BNO3 , and its molecular weight is 221.06 g/mol .Scientific Research Applications
1. Use in Glucose-Sensitive Polymers
- Summary of Application: Phenylboronic acid derivatives, such as “4-(Morpholinomethyl)phenylboronic acid”, can form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . An important application of these conjugates is their ability to function as glucose-sensitive polymers .
- Results or Outcomes: These glucose-sensitive polymers enable self-regulated insulin release in the treatment of diabetes .
2. Use in Radiopharmaceuticals
- Summary of Application: “4-(Morpholinomethyl)phenylboronic acid” can be used as a precursor for the synthesis of radiopharmaceuticals. Radiopharmaceuticals are radioactive drugs used for medical imaging and therapy.
- Methods of Application: By attaching a radioactive isotope to “4-(Morpholinomethyl)phenylboronic acid”, researchers can create molecules that target specific biological targets for imaging or therapeutic purposes.
3. Use in Suzuki–Miyaura Coupling
- Summary of Application: The Suzuki–Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . “4-(Morpholinomethyl)phenylboronic acid” can be used as a boron reagent in this reaction .
4. Use in Solubility Studies
- Summary of Application: The solubility of phenylboronic acid and its derivatives, including “4-(Morpholinomethyl)phenylboronic acid”, in various organic solvents has been studied . This information is important for selecting the appropriate solvent for a particular reaction or for purifying products by crystallization .
- Methods of Application: The solubilities of these compounds were determined experimentally by a dynamic method, in which the disappearance of turbidity was determined by measuring light intensity using a luminance probe .
- Results or Outcomes: Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . The pinacol ester and azaester show better solubility than the parent acid in all tested solvents .
5. Use in Protodeboronation
- Summary of Application: Protodeboronation is a process where a boron group is removed from an organic compound . “4-(Morpholinomethyl)phenylboronic acid” can be used in this process .
6. Use in Synthesis of Biologically Active Compounds
Safety And Hazards
properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFDUULIDNELSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451314 | |
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinomethyl)phenylboronic acid | |
CAS RN |
279262-23-6 | |
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Morpholinomethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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